Ethyl 4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

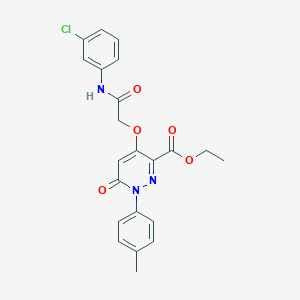

Ethyl 4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a synthetic organic compound featuring a dihydropyridazine core substituted with a 3-chlorophenylamino-oxoethoxy group and a para-tolyl (p-tolyl) moiety. The compound’s structural complexity, including its heterocyclic core and electron-withdrawing chloro group, positions it as a candidate for comparative analysis with analogous derivatives.

Properties

IUPAC Name |

ethyl 4-[2-(3-chloroanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O5/c1-3-30-22(29)21-18(31-13-19(27)24-16-6-4-5-15(23)11-16)12-20(28)26(25-21)17-9-7-14(2)8-10-17/h4-12H,3,13H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPJNXHTKGEARK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyridazine ring: This can be achieved through the condensation of hydrazine with a suitable diketone or dicarbonyl compound.

Introduction of the ester group: The esterification reaction can be performed using ethyl chloroformate or ethyl bromoacetate in the presence of a base such as triethylamine.

Attachment of the chlorophenyl group: This step involves the nucleophilic substitution reaction of a chlorophenylamine with an appropriate electrophilic intermediate.

Final assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often using a catalyst such as palladium or copper.

Industrial production methods may involve optimization of these steps to improve yield, reduce costs, and ensure scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Ethyl 4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.

Substitution: Nucleophilic substitution reactions can be performed to replace the chlorophenyl group with other nucleophiles, such as amines or thiols.

Coupling reactions: The compound can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium, copper).

Scientific Research Applications

Molecular Formula

The molecular formula is , with a molecular weight of approximately 372.82 g/mol.

Medicinal Chemistry

The compound shows potential as a candidate for drug development due to its structural features that may inhibit specific enzymes or receptors involved in various diseases.

Case Studies

- Anticancer Activity : Similar compounds have demonstrated antiproliferative effects against cancer cell lines. For instance, studies have shown that derivatives can induce apoptosis in breast and lung cancer cells.

- Mechanism : Inhibition of kinases involved in cancer progression and interaction with DNA to disrupt replication processes.

- Biological Activity : The compound's interactions with biological macromolecules can provide insights into its therapeutic effects.

Organic Synthesis

It serves as a versatile building block for synthesizing more complex molecules, facilitating the exploration of new chemical reactions and mechanisms.

Materials Science

The compound can be utilized in designing novel materials with specific properties such as conductivity or fluorescence.

Chemical Reactions Analysis

Ethyl 4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various reactions:

- Oxidation : Using reagents like potassium permanganate to introduce functional groups.

- Reduction : Converting carbonyl groups to alcohols or amines using lithium aluminum hydride.

- Substitution : Nucleophilic substitution to replace the chlorophenyl group with other nucleophiles.

- Coupling Reactions : Participating in reactions like Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biochemical pathway. Alternatively, it may interact with a receptor, altering its signaling and leading to a physiological response. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs primarily differ in substituent groups on the phenyl ring or the heterocyclic scaffold. Below is a comparative analysis based on structural features, synthesis, and inferred properties:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects: The 3-chlorophenyl group in the target compound introduces electron-withdrawing effects, which may enhance electrophilicity and influence reactivity in cross-coupling reactions or receptor binding . The p-tolyl group (common in the target and its 4-ethoxy analog) contributes steric bulk and lipophilicity, which may affect membrane permeability in biological systems.

Heterocyclic Core Variations :

- The dihydropyridazine core in the target compound is less rigid compared to the fused thiazolo-pyrimidine system in , which may limit conformational flexibility but enhance metabolic stability .

- The tetrahydroindazole core in introduces additional hydrogen-bonding sites (hydroxy and pyridyl groups), suggesting utility in metal coordination or protein interaction studies .

Synthesis and Commercial Availability: The 4-ethoxyphenyl analog () has multiple commercial suppliers (e.g., ZINC9761815, AKOS024671313), indicating established synthetic routes and scalability . No such data exist for the target compound, implying it may be a novel or less-explored derivative.

Crystallographic and Conformational Analysis :

Biological Activity

Ethyl 4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridazine core, which is known for its diverse biological activities. The presence of the chlorophenyl and p-tolyl groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic route may include the formation of the dihydropyridazine ring through cyclization reactions, followed by the introduction of functional groups such as the chlorophenyl and ethoxy moieties.

Biological Activity

1. Anticancer Activity

Several studies have reported on the anticancer potential of compounds with similar structures. For instance, derivatives featuring dihydropyridazine rings have shown promising activity against various cancer cell lines. This compound is hypothesized to exhibit similar properties due to its structural analogies.

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative effects of related compounds, it was found that certain derivatives inhibited cell growth in breast, colon, and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases (G1 or G2/M) .

2. Mechanisms of Action

The biological activity of this compound may be mediated through various mechanisms:

- Inhibition of Kinases: Similar compounds have been shown to inhibit specific kinases involved in cancer progression.

- Interaction with DNA: Some derivatives can intercalate with DNA, disrupting replication and transcription processes.

- Modulation of Signaling Pathways: The compound may influence pathways such as MAPK or PI3K/Akt, which are crucial for cell survival and proliferation.

Pharmacological Profile

Q & A

Synthesis and Optimization

Basic Question: Q. What are the optimal reaction conditions for synthesizing this pyridazine derivative? Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution to introduce the 3-chlorophenylamino-2-oxoethoxy group.

- Coupling reactions under mild heating (60–80°C) in polar aprotic solvents (e.g., DMF or acetonitrile) to ensure regioselectivity .

- Esterification using ethanol as a solvent at room temperature to preserve the dihydropyridazine core .

Key parameters include pH control (neutral to slightly acidic) and inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Advanced Question: Q. How can researchers mitigate side reactions during the introduction of the p-tolyl group? Methodological Answer:

- Use protecting groups (e.g., Boc for amines) to block unwanted nucleophilic sites during aryl coupling .

- Optimize catalyst systems (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura coupling) to enhance yield and reduce byproducts .

- Monitor reaction progress via HPLC-MS to identify intermediates and adjust stoichiometry dynamically .

Structural Characterization

Basic Question: Q. What analytical techniques are essential for confirming the molecular structure? Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., δ 7.2–7.5 ppm for aromatic protons of p-tolyl) and ester carbonyl signals (δ 165–170 ppm) .

- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- X-ray Crystallography : Resolve dihydropyridazine ring puckering and hydrogen-bonding networks using SHELX .

Advanced Question: Q. How can conformational analysis resolve ambiguities in the dihydropyridazine ring geometry? Methodological Answer:

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare experimental (X-ray) and theoretical bond angles .

- Use Mercury CSD to analyze packing motifs and compare with related structures in the Cambridge Structural Database .

Biological Activity and Mechanisms

Basic Question: Q. What in vitro assays are suitable for evaluating this compound’s bioactivity? Methodological Answer:

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity) .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

- Solubility profiling : Determine logP values via shake-flask method to guide formulation .

Advanced Question: Q. How can researchers address contradictions in cytotoxicity data across cell lines? Methodological Answer:

- Perform proteomic profiling (e.g., LC-MS/MS) to identify differential protein expression linked to resistance .

- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Computational Modeling

Basic Question: Q. What computational tools predict binding modes of this compound with biological targets? Methodological Answer:

- Molecular docking (AutoDock Vina or Glide) to model interactions with kinase active sites, focusing on hydrogen bonds with the 3-chlorophenylamino group .

- Pharmacophore mapping (e.g., Phase) to align with known inhibitors .

Advanced Question: Q. How can MD simulations improve understanding of its stability in aqueous environments? Methodological Answer:

- Run explicit-solvent MD simulations (GROMACS/AMBER) to assess ester hydrolysis rates under physiological pH .

- Calculate binding free energies (MM-PBSA/GBSA) to correlate stability with experimental IC₅₀ values .

Stability and Formulation

Basic Question: Q. What methods assess the compound’s stability under storage conditions? Methodological Answer:

- Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .

- Light sensitivity tests : Expose to UV-Vis (300–800 nm) and track photodegradation products .

Advanced Question: Q. Which formulation strategies enhance bioavailability while preserving stability? Methodological Answer:

- Develop nanoparticulate systems (e.g., PLGA nanoparticles) via solvent evaporation, optimizing drug loading (10–20% w/w) .

- Use cyclodextrin inclusion complexes to improve aqueous solubility without altering the dihydropyridazine core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.